REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)[CH3:3].BrC#[N:16].C(Cl)Cl>CCOCC>[CH3:3][N:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)[C:1]#[N:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
2.99 g
|
Type
|
reactant
|
Smiles
|
BrC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2 neck round bottom flask, equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
This suspension was placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
(preheated, 90° C.)
|
Type
|
TEMPERATURE
|
Details
|
reflux under N2 for 21 hours
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
After the 21 hours, the mixture was cooled
|
Duration
|
21 h
|
Type
|
FILTRATION
|
Details
|
the insoluble quaternary salt (669 mg) was filtered off
|
Type
|
EXTRACTION
|
Details
|
The ether filtrate was extracted with an aqueous 5M HCl solution (4×, 30 ml)
|
Type
|
WASH
|
Details
|
washed with water (5×, 20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether was dried over anhydrous granular K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
distilled by bulb to bulb distillation at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C#N)C1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.22 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |